An In-depth Technical Guide to the Chemical Properties and Applications of p-Fluorophenyl-p-Tolylsulfone
An In-depth Technical Guide to the Chemical Properties and Applications of p-Fluorophenyl-p-Tolylsulfone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl sulfone moiety is a cornerstone in medicinal chemistry, prized for its chemical stability and its ability to act as a rigid scaffold, influencing the spatial arrangement of pharmacophoric groups. The introduction of fluorine into such structures further modulates key drug-like properties, including metabolic stability and binding affinity. This guide provides a comprehensive technical overview of p-Fluorophenyl-p-tolylsulfone, a representative fluorinated diaryl sulfone. We will delve into its fundamental chemical properties, plausible synthetic methodologies, spectroscopic characterization, and its potential, yet underexplored, applications in the field of drug discovery and development. This document is intended to serve as a foundational resource for scientists investigating this and related chemical scaffolds.
Introduction: The Significance of the Fluorinated Diaryl Sulfone Scaffold
The sulfone group (R-S(=O)₂-R') is a hexavalent sulfur functionality characterized by its exceptional stability to metabolic degradation and a wide range of chemical conditions.[1] Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor, make it a valuable component in the design of bioactive molecules. When incorporated into a diaryl structure, it creates a V-shaped, rigid linker that positions the two aromatic rings in a defined, non-coplanar orientation.
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups and influence intermolecular interactions, while the carbon-fluorine bond's strength often increases metabolic stability. In p-Fluorophenyl-p-tolylsulfone, these two key features—the diaryl sulfone core and a fluorine substituent—are combined, creating a scaffold with significant potential for drug development.
Physicochemical and Structural Properties
Understanding the fundamental properties of p-Fluorophenyl-p-tolylsulfone is the first step in evaluating its potential as a research tool or a building block for more complex molecules.
Structural Data
The chemical structure of p-Fluorophenyl-p-tolylsulfone consists of a sulfonyl group bridging a p-fluorophenyl ring and a p-tolyl ring.
Caption: 2D structure of p-Fluorophenyl-p-tolylsulfone.
Core Properties Table
While extensive experimental data for this specific compound is not widely published, its core properties can be defined. Researchers should note that some suppliers provide this chemical with the disclaimer that analytical data is not collected, and the buyer assumes responsibility for confirming identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₂S | [3] |
| Molecular Weight | 250.29 g/mol | Calculated |
| CAS Number | 1643-97-6 | |
| Appearance | Solid (inferred) | |
| Solubility | Likely soluble in chlorinated solvents like chloroform. | |
| Melting Point | Not widely reported; for comparison, di-p-tolyl sulfone melts at 158-160 °C. |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow: Friedel-Crafts Sulfonylation
This approach involves the electrophilic aromatic substitution of a sulfonyl group onto an aromatic ring. The most logical pathway uses fluorobenzene as the aromatic substrate and p-toluenesulfonyl chloride as the source of the electrophile, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Overall Reaction: Fluorobenzene + p-Toluenesulfonyl Chloride ---(AlCl₃)--> p-Fluorophenyl-p-tolylsulfone + HCl
Caption: Proposed workflow for the synthesis of p-Fluorophenyl-p-tolylsulfone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for Friedel-Crafts reactions. Causality: The anhydrous conditions and inert atmosphere are critical because the Lewis acid catalyst (AlCl₃) and the sulfonyl chloride reactant are highly sensitive to moisture.
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Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0°C (ice bath) to form a suspension.
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Electrophile Formation: p-Toluenesulfonyl chloride, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the AlCl₃ suspension. The mixture is stirred for 15-20 minutes to allow for the formation of the electrophilic complex.
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Nucleophile Addition: Fluorobenzene is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of crushed ice, followed by cold water. Trustworthiness: This exothermic step must be performed slowly to control the release of heat and HCl gas. The mixture is transferred to a separatory funnel, and the organic layer is collected.
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Purification: The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Isolation: The resulting solid is purified by recrystallization, typically from an ethanol/water mixture, to afford pure p-Fluorophenyl-p-tolylsulfone.
Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals for the aromatic protons, both appearing as doublets of doublets (or complex multiplets) due to coupling with each other and with the fluorine atom on the fluorophenyl ring. A characteristic singlet for the methyl (CH₃) protons of the tolyl group would be observed in the upfield region (~2.4 ppm).
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¹³C NMR: The carbon spectrum will show distinct signals for all 13 carbons. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, as it is the only fluorine atom in the molecule.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would confirm the molecular weight of 250.29 g/mol .
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UV-VIS Spectroscopy: A UV-VIS spectrum is available for p-Fluorophenyl p-tolyl sulfone, showing absorbance in the ultraviolet range, which is characteristic of aromatic systems.[3]
Reactivity and Potential Applications in Drug Development
The stability of the sulfone group makes it an attractive scaffold. Its primary role is often structural rather than reactive.
Chemical Stability and Metabolic Profile
The diaryl sulfone core is highly resistant to oxidation and reduction under typical physiological conditions. Potential metabolic transformations would likely occur on the peripheral groups. Drawing parallels from related sulfones like diiodomethyl p-tolyl sulfone, a plausible metabolic pathway is the oxidation of the benzylic methyl group on the tolyl ring to a carboxylic acid, facilitating excretion.[4] The carbon-fluorine bond is exceptionally strong, making the fluorophenyl ring highly resistant to metabolic attack.
Potential as a P-glycoprotein (P-gp) Inhibitor
A critical challenge in drug development is overcoming multi-drug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp).[5] P-gp actively transports a wide range of xenobiotics out of cells, reducing their intracellular concentration and therapeutic efficacy.
Recent research has identified polysubstituted pyrroles, some containing a p-tolyl moiety, as potent dual inhibitors of human P-gp and the Staphylococcus aureus NorA efflux pump.[6] For example, the compound 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole showed significant P-gp inhibition.[6] This suggests that the combination of a p-fluorophenyl group and a p-tolyl group, as found in p-Fluorophenyl-p-tolylsulfone, may be a valuable starting point for designing novel P-gp inhibitors.
Caption: Conceptual diagram of P-gp inhibition by a potential drug scaffold.
By inhibiting P-gp, a compound based on the p-Fluorophenyl-p-tolylsulfone scaffold could be used as a co-therapeutic to enhance the bioavailability and efficacy of other drugs that are P-gp substrates.
Safety and Handling
As a laboratory chemical, p-Fluorophenyl-p-tolylsulfone should be handled with appropriate care, following standard safety protocols. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from structurally related compounds can inform safe handling practices.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, such as a chemical fume hood.[7][9]
-
Hazards: Based on related compounds, potential hazards may include skin irritation, serious eye damage, and respiratory irritation.[7] It may be harmful if swallowed.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
p-Fluorophenyl-p-tolylsulfone is a structurally simple yet compelling molecule that combines the metabolic stability of a diaryl sulfone with the advantageous properties of organofluorine compounds. While direct research on this specific molecule is limited, its constituent parts are well-represented in modern medicinal chemistry. Its robust and accessible synthesis makes it an attractive scaffold for library generation. The demonstrated success of related structures in inhibiting crucial drug efflux pumps like P-gp highlights a clear and promising avenue for future research. This guide has aimed to provide the necessary technical foundation for scientists to confidently incorporate p-Fluorophenyl-p-tolylsulfone and its derivatives into their research and development programs.
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